molecular formula ¹³C₆H₅NO₃ B1159990 4-Nitrophenol-13C6

4-Nitrophenol-13C6

Cat. No.: B1159990
M. Wt: 145.06
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenol-13C6 (C₆(¹³C)₅H₅NO₃) is a stable isotope-labeled derivative of 4-nitrophenol, where all six carbon atoms are replaced with carbon-12. This compound is pivotal in advanced research applications due to its utility in isotope tracing, mass spectrometry (MS), and metabolic pathway studies. The isotopic labeling minimizes interference in spectroscopic analyses, enabling precise tracking in complex biological or environmental systems. Like its non-labeled counterpart, this compound retains the phenolic hydroxyl and nitro functional groups, which govern its reactivity and solubility .

Properties

Molecular Formula

¹³C₆H₅NO₃

Molecular Weight

145.06

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Isotope-Labeled Derivatives

4-Nitrophenol-2,3,5,6-d4 (C₆H₃D₄NO₃)
  • Molecular Weight: 143.13 g/mol (vs. 142.08 g/mol for 4-Nitrophenol-13C6) .
  • Key Differences : Deuterium substitution at four aromatic positions alters vibrational frequencies and NMR spectral profiles, making it ideal for nuclear magnetic resonance (NMR) studies. Unlike 13C labeling, deuterium introduces kinetic isotope effects, which may influence reaction rates in enzymatic assays.
  • Applications : Primarily used in metabolic research and deuterium exchange experiments.

Ionic Derivatives

4-Nitrophenol Sodium Salt Dihydrate (C₆H₄NO₃Na·2H₂O)
  • Molecular Weight : 197.12 g/mol .
  • Solubility: Highly water-soluble (>100 mg/mL), unlike the sparingly soluble 4-nitrophenol-13C4.
  • Applications : A standard substrate for alkaline phosphatase assays due to its stability and ionic nature. The dihydrate form enhances crystalline stability but reduces thermal resistance (mp >300°C) .

Ether Derivatives

4-Nitroanisole (C₇H₇NO₃)
  • Molecular Weight : 153.14 g/mol.
  • Functional Group : Methoxy group replaces the hydroxyl, rendering it less polar.
  • Applications : Used in organic synthesis as a nitroaromatic intermediate. Its lipophilicity facilitates membrane permeability studies.

Positional Isomers

2-Nitrophenol (C₆H₅NO₃)
  • Molecular Weight : 139.11 g/mol.
  • Key Differences : The ortho-nitro group induces intramolecular hydrogen bonding, lowering solubility in cold water compared to the para isomer. It is more volatile and environmentally persistent .

Data Table: Comparative Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Isotope Labeling Solubility Primary Applications Hazards
This compound 142.08 ¹³C (6 positions) Slightly in water Isotopic tracing, MS Toxic, irritant
4-Nitrophenol-2,3,5,6-d4 143.13 D (4 positions) Organic solvents NMR, metabolic studies Flammable
4-Nitrophenol Na⁺ dihydrate 197.12 None Highly in water Enzymatic assays Corrosive
4-Nitroanisole 153.14 None Ethanol, ethers Organic synthesis Toxic
2-Nitrophenol 139.11 None Hot water Dye intermediates Environmental hazard

Research Findings and Key Distinctions

  • Isotopic Utility: this compound is preferred over deuterated analogs in MS due to negligible fragmentation interference, whereas 4-Nitrophenol-d4 is optimal for ²H-NMR .
  • Reactivity: The sodium salt’s ionic nature enhances aqueous solubility but limits use in non-polar media. In contrast, 4-Nitroanisole’s methoxy group reduces hydrogen bonding, increasing lipid bilayer penetration .
  • Environmental Impact: 2-Nitrophenol exhibits higher environmental persistence than 4-nitrophenol derivatives due to stronger intramolecular hydrogen bonding .

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